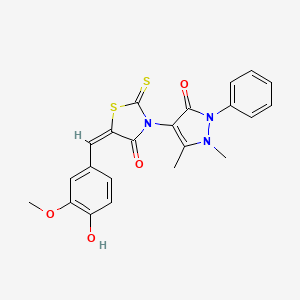![molecular formula C19H21N5O4S B2522111 1,3-Dimethyl-5-(3-methylbutylsulfanyl)-7-(4-nitrophenyl)pyrimido[4,5-d]pyrimidine-2,4-dione CAS No. 847190-26-5](/img/structure/B2522111.png)
1,3-Dimethyl-5-(3-methylbutylsulfanyl)-7-(4-nitrophenyl)pyrimido[4,5-d]pyrimidine-2,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound 1,3-Dimethyl-5-(3-methylbutylsulfanyl)-7-(4-nitrophenyl)pyrimido[4,5-d]pyrimidine-2,4-dione is a heterocyclic molecule that appears to be a derivative of pyrimidine. Pyrimidine is a six-membered ring with nitrogen atoms at positions 1 and 3, which is a common structure in many biologically active molecules and pharmaceuticals.
Synthesis Analysis
The synthesis of related pyrimidine derivatives has been explored in several studies. For instance, the synthesis of dimethyl substituted pyrido[2,1-b]pyrido[1′,2′:1,2]pyrimido[4,5-g]quinazoline-7,15-diones involved intramolecular cyclization of methyl derivatives and dehydrogenation with p-chloranil . Another study reported the synthesis of 1,3-dimethyl-6-[methyl(4-aryloxybut-2ynyl)amino]pyrimidine-2,4(1H,3H)-diones through a reaction involving 6-chloro-1,3-dimethyluracil and 1-aryloxy-4-N-methylaminobut-2-yne in refluxing ethanol . These methods could potentially be adapted for the synthesis of the compound .
Molecular Structure Analysis
The molecular structure of pyrimidine derivatives is characterized by the presence of a pyrimidine ring, which can undergo various substitutions to form complex heterocycles. The presence of a nitrophenyl group, as indicated in the name of the compound, suggests that electrophilic substitution reactions, such as nitration, are involved in the synthesis of the compound .
Chemical Reactions Analysis
Pyrimidine derivatives can undergo a variety of chemical reactions. Halogenation, aminomethylation, acylation, and azo coupling are common reactions for pyrimidine diones, with electrophilic substitution typically occurring at specific positions on the ring . Additionally, thermal [3,3] sigmatropic rearrangement has been used to create pyrimidine-annelated heterocycles from 1,3-dimethyl-5-(prop-2-enylthio)uracils . Nitration and subsequent reduction to amines have also been reported, leading to the formation of new polycyclic heteroaromatic systems .
Physical and Chemical Properties Analysis
While the specific physical and chemical properties of 1,3-Dimethyl-5-(3-methylbutylsulfanyl)-7-(4-nitrophenyl)pyrimido[4,5-d]pyrimidine-2,4-dione are not detailed in the provided papers, related compounds exhibit properties that are typical of heterocyclic aromatic compounds. These properties include solubility in various organic solvents, potential for forming crystals, and reactivity towards electrophiles due to the presence of nitrogen atoms in the pyrimidine ring . The nitro group in the compound would likely contribute to its reactivity and could influence its electron distribution and overall stability.
Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Activity of Pyrimidines : Pyrimidines are a class of heterocyclic aromatic organic compounds with wide-ranging applications in medicinal chemistry. They are known for their diverse pharmacological effects, including antioxidant, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory properties. Research developments have highlighted numerous methods for the synthesis of pyrimidines and their derivatives, showcasing their potential in drug development and therapeutic applications (Rashid et al., 2021).
Optoelectronic Materials : Pyrimidine derivatives, including compounds related to the query compound, have been explored for their applications in optoelectronic materials. Functionalized quinazolines and pyrimidines, for instance, are of significant interest for their electroluminescent properties and potential use in organic light-emitting diodes (OLEDs), nonlinear optical materials, and colorimetric pH sensors. This underscores the versatility of pyrimidine compounds in creating novel materials for technological applications (Lipunova et al., 2018).
Chemistry of Pyrimidines in Medicine : The chemistry of fluorinated pyrimidines, for example, has been instrumental in advancing cancer treatment, with 5-fluorouracil being a cornerstone in chemotherapy for over 2 million patients annually. This research area continues to evolve, aiming for more precise and effective use of pyrimidine derivatives in personalized medicine, highlighting the critical role of pyrimidine chemistry in developing future cancer therapies (Gmeiner, 2020).
Anti-inflammatory Applications : Substituted tetrahydropyrimidine derivatives have been synthesized and evaluated for their in-vitro anti-inflammatory activity. This line of research demonstrates the potential of pyrimidine derivatives in designing new anti-inflammatory agents, further underscoring the pharmacological versatility of these compounds (Gondkar et al., 2013).
Eigenschaften
IUPAC Name |
1,3-dimethyl-5-(3-methylbutylsulfanyl)-7-(4-nitrophenyl)pyrimido[4,5-d]pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N5O4S/c1-11(2)9-10-29-17-14-16(22(3)19(26)23(4)18(14)25)20-15(21-17)12-5-7-13(8-6-12)24(27)28/h5-8,11H,9-10H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEGYVQDAENPXKK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCSC1=NC(=NC2=C1C(=O)N(C(=O)N2C)C)C3=CC=C(C=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N5O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-Dimethyl-5-(3-methylbutylsulfanyl)-7-(4-nitrophenyl)pyrimido[4,5-d]pyrimidine-2,4-dione | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Ethoxy-N-[(1-thiophen-3-ylcyclopropyl)methyl]acetamide](/img/structure/B2522028.png)
![2-(2-oxobenzo[d]oxazol-3(2H)-yl)-N-(2-(thiophen-3-yl)benzyl)acetamide](/img/structure/B2522030.png)
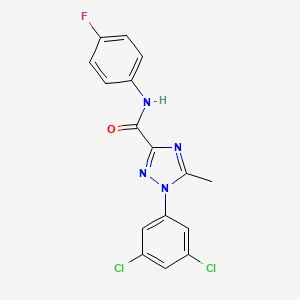

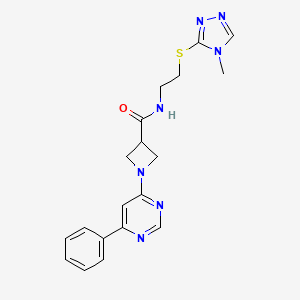

![2-Methyl-3-[(4-methylphenyl)methylamino]propanenitrile](/img/structure/B2522041.png)

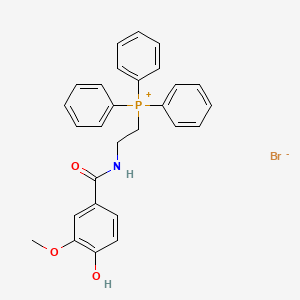

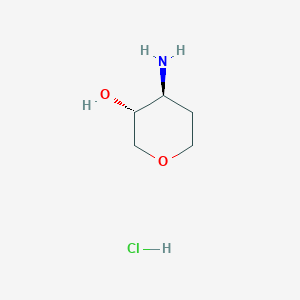

![N-(2-methoxybenzyl)-2-methyl-5-(2-methyl-5,8-dioxo-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,3]diazepin-3-yl)benzenesulfonamide](/img/structure/B2522050.png)
